Plaunol D
Description
Plaunol D is a labdane-type diterpene isolated from Croton stellatopilosus Ohba (commonly known as plaunoi), a medicinal plant native to Thailand . It belongs to a family of diterpenes that includes plaunotol (the most well-studied compound in this group) and other derivatives such as plaunol A, B, C, E, and F . These compounds are structurally characterized by a bicyclic carbon skeleton and varying functional groups, which influence their biological activities.
This compound has been identified in phytochemical studies but remains undercharacterized compared to its analogs. Limited data exist on its specific pharmacological activities, though related compounds exhibit anti-inflammatory, anti-proliferative, and anti-cancer properties . For instance, plaunotol is clinically used as an anti-peptic ulcer agent (marketed as Kelnac®), while plaunol A and E demonstrate potent anti-inflammatory effects via suppression of nitric oxide (NO) production and modulation of inflammatory gene expression .
Properties
CAS No. |
66302-50-9 |
|---|---|
Molecular Formula |
C20H22O7 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(1R,2S,4S,9R,12S,13S)-12-[(2S)-2-(furan-3-yl)-2-hydroxyethyl]-4,13-dihydroxy-11-methylidene-8,14-dioxatetracyclo[7.6.0.01,6.02,12]pentadec-5-en-7-one |
InChI |
InChI=1S/C20H22O7/c1-10-4-16-20-9-26-18(24)19(10,7-14(22)11-2-3-25-8-11)15(20)6-12(21)5-13(20)17(23)27-16/h2-3,5,8,12,14-16,18,21-22,24H,1,4,6-7,9H2/t12-,14+,15-,16-,18+,19-,20+/m1/s1 |
InChI Key |
PNFZVLPHKKVBRI-NZMLQMEOSA-N |
SMILES |
C=C1CC2C34COC(C1(C3CC(C=C4C(=O)O2)O)CC(C5=COC=C5)O)O |
Isomeric SMILES |
C=C1C[C@@H]2[C@]34CO[C@@H]([C@]1([C@H]3C[C@@H](C=C4C(=O)O2)O)C[C@@H](C5=COC=C5)O)O |
Canonical SMILES |
C=C1CC2C34COC(C1(C3CC(C=C4C(=O)O2)O)CC(C5=COC=C5)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Limitations :
This compound’s solubility and bioavailability are uncharacterized, hindering translational research.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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